1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole
Overview
Description
1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of organotin compounds It is characterized by the presence of a triazole ring substituted with a methyl group and a tributylstannyl group
Preparation Methods
The synthesis of 1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole typically involves the reaction of 1-methyl-1H-1,2,3-triazole with tributyltin chloride. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.
Chemical Reactions Analysis
1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through reactions with electrophiles. Common reagents for these reactions include halogens and halogenated compounds.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as the Stille coupling, where the tributylstannyl group reacts with an organohalide in the presence of a palladium catalyst to form a new carbon-carbon bond.
Scientific Research Applications
1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules. The tributylstannyl group serves as a versatile intermediate that can be transformed into various functional groups.
Materials Science: The compound is explored for its potential in the development of new materials with unique properties, such as polymers and nanomaterials.
Medicinal Chemistry: Researchers investigate its potential as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole largely depends on the specific reactions it undergoes. In substitution reactions, the tributylstannyl group acts as a leaving group, facilitating the introduction of new functional groups. In coupling reactions, the compound participates in the formation of new carbon-carbon bonds through the transfer of the stannyl group to an electrophilic partner.
Comparison with Similar Compounds
1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole can be compared to other organotin compounds, such as:
1-Methyl-5-(tributylstannyl)-1H-pyrazole: Similar in structure but with a pyrazole ring instead of a triazole ring.
1-Methyl-5-(tributylstannyl)-1H-imidazole: Contains an imidazole ring, offering different reactivity and applications.
1-Methyl-5-(tributylstannyl)-1H-tetrazole: Features a tetrazole ring, which can exhibit distinct chemical behavior compared to the triazole ring.
Each of these compounds has unique properties and reactivity profiles, making them suitable for different applications in organic synthesis and materials science.
Properties
IUPAC Name |
tributyl-(3-methyltriazol-4-yl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H4N3.Sn/c3*1-3-4-2;1-6-3-2-4-5-6;/h3*1,3-4H2,2H3;2H,1H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCBHPVSSFQHLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=NN1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31N3Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626905 | |
Record name | 1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170681-98-8 | |
Record name | 1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-5-(tributylstannyl)-1H-1,2,3-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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